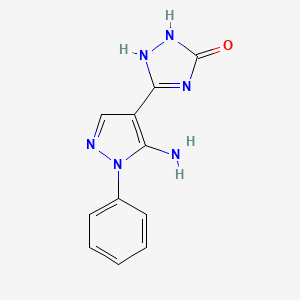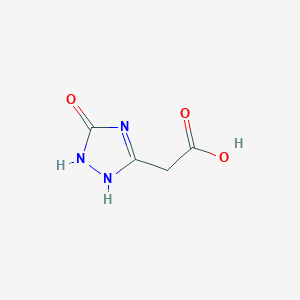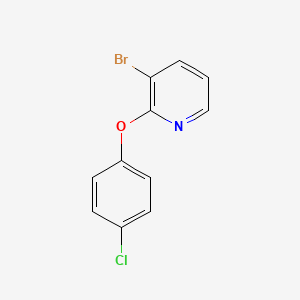
CID 60179905
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 60179905 is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 60179905 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 60179905 including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CID 60179905, also known as Zoledronic acid, is a bisphosphonate primarily used to treat malignancy associated hypercalcemia, multiple myeloma, and bone metastasis from solid tumors . The primary targets of Zoledronic acid are osteoclast cells, which are responsible for the breakdown of bone .
Mode of Action
Zoledronic acid works by inhibiting the activity of osteoclast cells, thereby decreasing the breakdown of bone . It binds to hydroxyapatite in the bone matrix, preventing the osteoclast from resorbing the bone .
Biochemical Pathways
It is known that the drug interferes with the osteoclast’s ability to break down bone, disrupting the normal bone remodeling process .
Pharmacokinetics
Zoledronic acid exhibits complex pharmacokinetics, characterized by either a 2- or 3-compartment model . It is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Zoledronic acid has an α-distribution phase of ∼30 min to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg .
Result of Action
The primary result of Zoledronic acid’s action is a decrease in bone resorption, leading to an overall increase in bone density . This makes it effective in treating conditions like osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastasis from solid tumors .
Action Environment
The efficacy and stability of Zoledronic acid can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s renal function, and the level of calcium in the patient’s body can all affect how well the drug works . .
properties
IUPAC Name |
3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVSBJVQCHFZJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)C1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 60179905 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



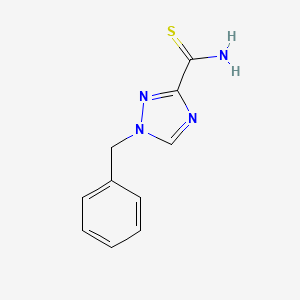
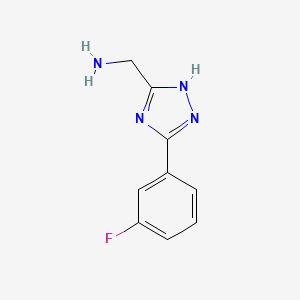

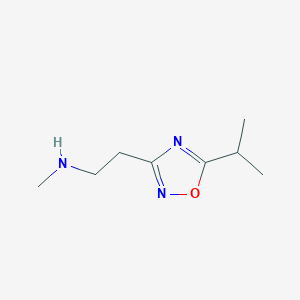


![1-[3-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B7869502.png)
